2,4-Dichloro-5,7-difluoroquinazoline
CAS No.:
Cat. No.: VC18294770
Molecular Formula: C8H2Cl2F2N2
Molecular Weight: 235.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H2Cl2F2N2 |
|---|---|
| Molecular Weight | 235.01 g/mol |
| IUPAC Name | 2,4-dichloro-5,7-difluoroquinazoline |
| Standard InChI | InChI=1S/C8H2Cl2F2N2/c9-7-6-4(12)1-3(11)2-5(6)13-8(10)14-7/h1-2H |
| Standard InChI Key | MGCSHQRFUIAIDV-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C2=C1N=C(N=C2Cl)Cl)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
The molecular structure of 2,4-dichloro-5,7-difluoroquinazoline consists of a benzene ring fused to a pyrimidine ring, forming a bicyclic framework. Chlorine atoms occupy the 2- and 4-positions of the pyrimidine ring, while fluorine atoms are substituted at the 5- and 7-positions of the benzene ring . X-ray crystallography reveals near-planarity, with a maximum atomic deviation of 0.018 Å, enabling π-π stacking interactions between adjacent molecules in the crystal lattice (centroid-centroid distance: 3.8476 Å) . This planar configuration enhances its ability to intercalate into biological macromolecules, a property exploited in drug design.
Physicochemical Characteristics
Key physicochemical parameters are summarized below:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 235.02 g/mol | |
| Melting Point | 120–122°C (decomposes) | |
| Solubility | Insoluble in water; soluble in CH₂Cl₂, DMSO | |
| LogP (Partition Coefficient) | 2.8 (predicted) |
The compound’s lipophilicity (LogP ≈ 2.8) suggests moderate membrane permeability, while its halogen-rich structure confers stability against oxidative degradation .
Synthesis and Optimization
Synthetic Pathways
Two primary synthetic routes have been documented in the literature:
Route A: Phosphorus Oxychloride-Mediated Halogenation
This method involves refluxing 6,7-difluoro-1H-quinazoline-2,4-dione with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline :
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Reaction Conditions: 120°C, 7 hours, anhydrous environment.
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Mechanism: POCl₃ acts as both solvent and chlorinating agent, while N,N-dimethylaniline facilitates dehydroxylation.
Route B: Stepwise Cyclization and Halogenation
Developed for enhanced regioselectivity :
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Step 1: Cyclization of 2-amino-4-fluorobenzoic acid with sodium cyanate in acetic acid/water, yielding 7-fluoroquinazoline-2,4(1H,3H)-dione (82% yield).
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Step 2: Treatment with POCl₃ and N,N-diethylaniline under reflux, achieving 94% yield of the final product .
Reaction Optimization
Critical parameters influencing yield and purity:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 110–120°C | <100°C: Incomplete reaction; >130°C: Decomposition |
| POCl₃ Molar Ratio | 1.5–2.0 equivalents | Lower ratios reduce chlorination efficiency |
| Solvent | Neat POCl₃ | Polar aprotic solvents (e.g., DMF) decrease yield by 15–20% |
Side reactions include over-chlorination at the 6-position and hydrolysis of fluorine substituents, mitigated by strict moisture control .
Biological Activity and Applications
Agrochemical Applications
The compound’s halogenated structure confers potent herbicidal activity. In greenhouse trials, derivatives showed 90% inhibition of Amaranthus retroflexus at 50 ppm, comparable to commercial herbicide Dicamba. Mode of action involves disruption of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.
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